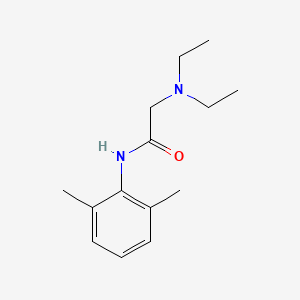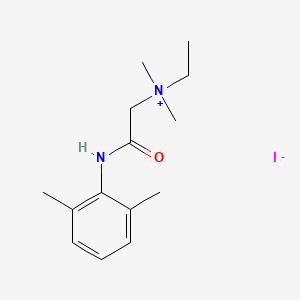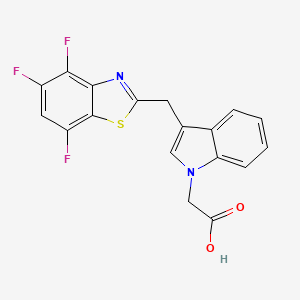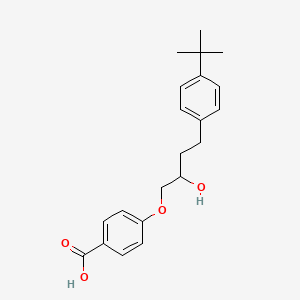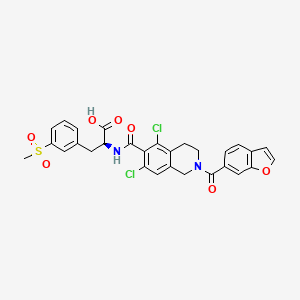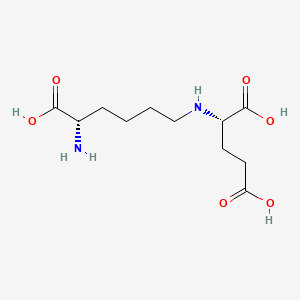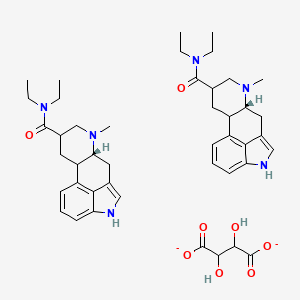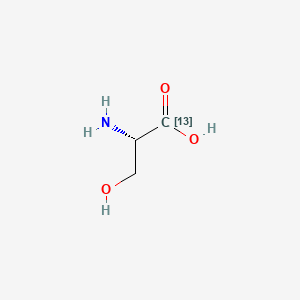
Ligustroflavone
描述
木犀草素是一种从植物女贞(Ligustrum lucidum,俗称中国女贞)中提取的生物活性化合物。该化合物属于黄酮类多酚化合物,以其多样的药理作用而闻名。 木犀草素已被研究证实具有潜在的治疗效果,包括抗炎、抗氧化和神经保护作用 .
作用机制
木犀草素通过多种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Ligustroflavone interacts with various biomolecules, including enzymes and proteins. It has been found to regulate PTH levels and improve calcium balance by acting on CaSR . In a study, this compound interacted well with the allosteric site of CaSR, increased PTH release of primary parathyroid gland cells, and suppressed extracellular calcium influx in HEK-293 cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to minimize the impairment of neurological function and block neuronal damage in mice models of ischemic stroke . It also attenuated the upregulation of expression levels of the NLRP1 inflammasome complexes and the inflammatory cytokines TNF-α, IL-18, IL-6, and IL-1β .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to target RIPK1, RIPK3, and MLKL, which are potential targets of this compound . The interaction between RIPK3 and RIPK1 or MLKL was significantly enhanced, which was blocked in the presence of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to diffuse rapidly and widely into major organs . The level of this compound was highest in the mouse liver, followed by the kidney, spleen, and lung . The overwhelming accumulation in the liver indicated that the liver was responsible for the extensive metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study, administration of this compound (30 mg/kg) 15 min before ischemia evidently improved neurological function, reduced infarct volume, and decreased the levels of necroptosis-associated proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to regulate PTH levels and improve calcium balance by acting on CaSR . This suggests that this compound might be involved in the metabolic pathways related to calcium homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It diffuses rapidly and widely into major organs . The level of this compound was highest in the mouse liver, followed by the kidney, spleen, and lung .
准备方法
合成路线和反应条件: 木犀草素可以通过多种化学途径合成。一种常见的方法是利用乙醇或甲醇等溶剂从女贞植物中提取。 然后提取物经过色谱技术分离出木犀草素 .
工业生产方法: 在工业环境中,木犀草素通常通过大规模提取工艺生产。植物材料被收获、干燥并磨成细粉。然后,该粉末在受控条件下使用溶剂提取,以最大限度地提高产量。 提取物使用诸如高效液相色谱 (HPLC) 等技术纯化,以获得高纯度的木犀草素 .
化学反应分析
反应类型: 木犀草素会发生各种化学反应,包括:
氧化: 木犀草素可以被氧化形成醌和其他氧化产物。
还原: 还原反应可以将木犀草素转化为相应的二氢黄酮。
常见试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 酰氯和卤代烷等试剂用于取代反应.
主要产物:
氧化: 醌和其他氧化衍生物。
还原: 二氢黄酮衍生物。
取代: 各种取代的黄酮衍生物.
科学研究应用
相似化合物的比较
木犀草素以其独特的分子靶点和途径在黄酮类化合物中独树一帜。类似化合物包括:
槲皮素: 另一种具有抗氧化和抗炎特性的黄酮类化合物。
山奈酚: 以其抗癌和心脏保护作用而闻名。
芹菜素: 表现出抗炎和抗癌活性
属性
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULBHTHMVOCGOE-ZBCCAYPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260413-62-5 | |
| Record name | Nuezhenoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




